Rac-dibromophakellstatin
CAS No.:
Cat. No.: VC1918130
Molecular Formula: C11H10Br2N4O2
Molecular Weight: 390.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10Br2N4O2 |
|---|---|
| Molecular Weight | 390.03 g/mol |
| IUPAC Name | 7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |
| Standard InChI | InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19) |
| Standard InChI Key | QRIRJBWPCUYVPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Rac-dibromophakellstatin is characterized by the molecular formula C11H10Br2N4O2 and a molecular weight of 390.03 g/mol . The IUPAC name for this compound is (1R,5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione . Its structure features a complex tetracyclic arrangement containing a pyrrole-imidazole core with two bromine atoms that contribute to its biological activity.
Structural Characteristics
The compound exhibits a unique tetracyclic structure consisting of four fused rings commonly labeled as A, B, C, and D . The presence of two bromine atoms in the molecule enhances its interaction with biological systems and contributes to its cytotoxic properties. The molecular structure includes an electron-rich enamine (B-ring) and an imidazolidinone ring system that forms a crucial part of its pharmacophore .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Rac-Dibromophakellstatin
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H10Br2N4O2 | |
| Molecular Weight | 390.03 g/mol | |
| XLogP3-AA | 1.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 389.91500 Da |
Biological Activity and Mechanism of Action
Cytotoxic Properties
Rac-dibromophakellstatin demonstrates significant cytostatic activity against numerous human cancer cell lines. In comprehensive testing against a panel of 36 human cancer cell lines, it exhibited selective cytotoxicity with varying potency . The most notable responses were observed in:
Table 2: Cytotoxic Activity Against Selected Cancer Cell Lines
| Cancer Cell Line | Type | IC50 Value (μmol/L) | Reference |
|---|---|---|---|
| OVXF 899L | Ovarian cancer | 0.60 | |
| CNXF 498NL | Glioblastoma | 0.93 | |
| LXF 529L | Non-small lung cancer | 0.96 | |
| UXF 1138L | Uterine cancer | 1.21 |
Synthesis Methods
Total Synthesis Approaches
Several approaches to the synthesis of rac-dibromophakellstatin have been developed, with varying degrees of efficiency and complexity. A notable synthesis reported by Lindel and colleagues achieved the production of rac-dibromophakellstatin in just five steps . This represents a significant improvement over previous multi-step routes that required up to 15 steps for enantiomerically pure compounds .
Key Synthetic Challenges and Innovations
The crucial synthetic challenge in producing rac-dibromophakellstatin involves the formation of the D-ring of the tetracyclic structure . The innovative solution developed involves the reaction of an electron-rich enamine (B-ring) with a nitrogen electrophile, creating an unusual ring formation that may find applications in other systems for imidazolidinone annelations .
Another significant approach has involved a three-component assembly methodology using a tricyclic enamide, a nitrene, and a carbamoyl building block to efficiently form the imidazolidinone ring of dibromophakellstatin.
Biosynthetic Pathways
From a biosynthetic perspective, dibromophakellstatin is believed to originate from simpler precursors like clathrodin, oroidin, or debromodispacamide B . The biosynthetic route proposed by researchers suggests:
-
Feldman utilized sulfur oxidation via a Pummerer reaction to access the core structures of dibromophakellstatin and dibromoagelaspongin, proposing a key spiro intermediate that overlaps with biomechanistic speculations
-
Formation of dibromophakellstatin may involve cyclization of pyrrole onto transient aminoimidazole tautomers followed by intramolecular cyclizations
-
The biosynthetic pathway likely includes proton-mediated isomerizations into tautomeric forms followed by complex cyclization events
Comparative Analysis Within the Pyrrole-Imidazole Alkaloid Family
Relationship to Other Marine Alkaloids
Rac-dibromophakellstatin belongs to the broader family of pyrrole-imidazole alkaloids that includes over 100 natural products with diverse pharmacological activities . Notable related compounds include:
Table 3: Related Pyrrole-Imidazole Alkaloids and Their Properties
Advantages and Limitations
The advantages of rac-dibromophakellstatin as a bioactive compound include:
-
Selective cytotoxicity against specific cancer cell lines
-
Novel mechanism of action that may overcome resistance to existing therapies
-
Relatively simple synthetic accessibility compared to related marine alkaloids
Limitations and challenges include:
-
Limited availability from natural sources, necessitating synthetic approaches
-
Incomplete understanding of precise molecular targets and mechanisms
-
Need for further pharmacokinetic and toxicological evaluation before clinical development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume